Structural Rigidity vs. Saturated Analogs: Planar Aromaticity
The target compound's fully aromatic thiazolo[5,4-c]pyridine ring system provides a rigid, planar conformation with a defined electronic structure. This is in stark contrast to the 4,5,6,7-tetrahydro analog (CAS 1190987-12-2), which introduces sp3-hybridized carbons, leading to conformational flexibility and altered geometry . The planarity of the target compound is essential for applications requiring predictable pi-stacking interactions and a well-defined spatial orientation for molecular recognition, as inferred from the binding mode studies of related planar thiazolopyridines [1].
| Evidence Dimension | Molecular Geometry |
|---|---|
| Target Compound Data | Planar, fully conjugated bicyclic aromatic system |
| Comparator Or Baseline | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS 1190987-12-2) |
| Quantified Difference | Conformational flexibility introduced by tetrahydro modification; loss of complete aromatic planarity |
| Conditions | Structural comparison based on InChI and SMILES (Target: C7H4N2O2S; Comparator: C7H8N2O2S) |
Why This Matters
Procurement of the specific, fully aromatic form is required when the intended application demands a planar scaffold for pi-stacking interactions or rigid docking in a receptor binding pocket.
- [1] N. S. O., et al. (2004). Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element. Journal of Medicinal Chemistry. View Source
